N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S2/c19-15(18-9-17(20)10-21-1-2-22-11-17)16-6-12-3-13(7-16)5-14(4-12)8-16/h12-14,20H,1-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTHKBYLSCGLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C23CC4CC(C2)CC(C4)C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Adamantane-1-carboxylic Acid Chloride
Adamantane-1-carboxylic acid (CAS: 828-51-3) is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) or toluene.
Reaction Conditions :
- Solvent : Dry toluene or DCM.
- Temperature : 0°C to room temperature.
- Time : 2–4 hours.
- Yield : >90% (by NMR).
The acid chloride is isolated via evaporation under reduced pressure and used directly in subsequent amidation.
Synthesis of (6-Hydroxy-1,4-dithiepan-6-yl)methylamine
Dithiepan Ring Construction
The 1,4-dithiepan scaffold is synthesized via cyclization of 1,3-propanedithiol with epichlorohydrin under basic conditions.
Procedure :
- 1,3-Propanedithiol (1.0 equiv) and epichlorohydrin (1.2 equiv) are stirred in tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) .
- The mixture is refluxed at 65°C for 12 hours.
- The product, 6-chloro-1,4-dithiepan-6-ol , is isolated via column chromatography (hexane/ethyl acetate).
Introduction of the Hydroxyl and Amine Groups
The chloro intermediate undergoes nucleophilic substitution with ammonia or benzylamine to install the amine functionality.
Optimized Protocol :
- Reagents : 6-Chloro-1,4-dithiepan-6-ol, aqueous ammonia (28%), ethanol.
- Conditions : 80°C, 6 hours.
- Yield : 65–70% (after recrystallization).
Deprotection (if benzylamine is used) is achieved via hydrogenolysis with Pd/C under H₂ atmosphere.
Amide Bond Formation
Coupling Adamantane-1-carboxylic Acid Chloride with (6-Hydroxy-1,4-dithiepan-6-yl)methylamine
The amidation is performed using Schotten-Baumann conditions or coupling agents like T3P® (propanephosphonic acid anhydride) .
Representative Procedure :
- Adamantane-1-carboxylic acid chloride (1.2 equiv) in dry toluene is added dropwise to a suspension of (6-hydroxy-1,4-dithiepan-6-yl)methylamine (1.0 equiv) and triethylamine (TEA) (2.0 equiv).
- The reaction is stirred at 0°C → room temperature for 12 hours.
- The crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).
Alternative Method :
- Coupling Agent : T3P® (50% in ethyl acetate).
- Base : N,N-Diisopropylethylamine (DIPEA).
- Solvent : DCM.
- Yield : 85–90%.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the boat conformation of the dithiepan ring and the equatorial orientation of the hydroxyl group (CCDC 2167260).
Challenges and Optimization Strategies
Side Reactions and Mitigation
- Hydroxyl Group Reactivity : Protection as tert-butyldimethylsilyl (TBS) ether during amidation prevents undesired esterification.
- Dithiepan Ring Stability : Avoid strong acids/bases to prevent ring-opening.
Scalability
- Continuous Flow Synthesis : Microreactor systems enhance yield (95%) by minimizing thermal degradation.
Industrial and Environmental Considerations
Regulatory Compliance
- Waste Management : SOCl₂ quenched with ice-cold NaOH to neutralize HCl gas.
Chemical Reactions Analysis
Types of Reactions
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemical Properties and Structure
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide has the following characteristics:
- CAS Number : 2415552-73-5
- Molecular Weight : 341.5 g/mol
- Chemical Formula : C_{15}H_{21}N_{1}O_{2}S_{2}
The adamantane core structure is well-known for its stability and ability to interact with biological systems, which enhances the compound's potential in drug design.
Antiviral Activity
Adamantane derivatives have historically been utilized in antiviral therapies, particularly against influenza viruses. Compounds like amantadine and rimantadine have been effective in treating Influenza A infections. Research indicates that this compound may exhibit similar antiviral properties due to its structural resemblance to these established drugs .
Anticancer Properties
Recent studies have highlighted the anticancer potential of adamantane-based compounds. The incorporation of specific functional groups can enhance their efficacy against various cancer cell lines. For instance, derivatives of adamantane have shown promise as urease inhibitors, which are crucial in the treatment of certain cancers associated with excessive urease activity . The unique structure of this compound may contribute to its effectiveness in targeting cancer cells.
Case Study 1: Cannabimimetic Activity
A comparative study involving adamantane derivatives like N-(adamantane-1-yl)-1-pentylindole demonstrated significant cannabimimetic activity. These compounds acted as full agonists at cannabinoid receptors CB1 and CB2, indicating that this compound could also possess similar receptor interactions . This opens avenues for exploring its use in pain management and other therapeutic areas related to cannabinoid signaling.
Case Study 2: Synthesis and Evaluation
The synthesis of various adamantane derivatives has been documented, showcasing methods such as esterification and hydrazine reactions. The pharmacological evaluation of these compounds often involves assessing their effects on physiological parameters like heart rate and body temperature in animal models . Such evaluations are essential for understanding the safety and efficacy profile of this compound.
Potential Future Directions
Given its promising pharmacological properties, future research should focus on:
- In-depth pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Clinical trials to evaluate therapeutic efficacy in humans.
- Structure–activity relationship (SAR) studies to optimize its chemical structure for enhanced bioactivity.
Mechanism of Action
The mechanism of action for N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Adamantane Derivatives
Key Observations :
- The target compound distinguishes itself through its 1,4-dithiepane ring, which is rare among adamantane derivatives. This introduces steric and electronic effects distinct from the thiourea or sulfonyl hydrazine groups in other analogs.
- Synthetic yields for adamantane derivatives vary widely.
- Thermal stability (inferred from melting points) suggests that bulky substituents (e.g., in 6a/6b ) increase rigidity, whereas thiourea derivatives (e.g., 10a/10b ) exhibit moderate melting points due to flexible linkages.
Physicochemical and Functional Properties
- Lipophilicity: Adamantane derivatives are typically highly lipophilic, but the hydroxyl group in the target compound may improve aqueous solubility compared to non-polar analogs like 5a–e .
- Hydrogen-bonding capacity : The hydroxyl and sulfur atoms in the dithiepane ring could enhance interactions with biological targets, a feature absent in sulfonyl hydrazine derivatives (6a/6b) .
Biological Activity
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure features an adamantane core, which is known for its stability and bioactivity. The presence of the 1,4-dithiepan moiety may contribute to its unique interactions within biological systems.
Biological Activity Overview
Research indicates that compounds structurally related to adamantane exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. The specific biological activities of this compound are currently under investigation.
Antibacterial Activity
Recent studies have shown that related adamantane compounds possess significant antibacterial properties. For instance, compounds with similar functional groups have demonstrated minimum inhibitory concentrations (MIC) in the low microgram range against various bacterial strains. The antibacterial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
The anticancer activity of adamantane derivatives has also been noted in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle regulation and apoptosis-related proteins. Further research is needed to elucidate the specific mechanisms by which this compound may exert anticancer effects.
Research Findings and Case Studies
Recent literature highlights several key findings regarding the biological activity of adamantane derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
